9-(3-methoxybenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
Description
9-(3-Methoxybenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound that belongs to the class of chromeno[8,7-e][1,3]oxazin derivatives
Properties
Molecular Formula |
C21H21NO4 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
9-[(3-methoxyphenyl)methyl]-3,4-dimethyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C21H21NO4/c1-13-14(2)21(23)26-20-17(13)7-8-19-18(20)11-22(12-25-19)10-15-5-4-6-16(9-15)24-3/h4-9H,10-12H2,1-3H3 |
InChI Key |
DZZLTAUWHQOURM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC3=C2CN(CO3)CC4=CC(=CC=C4)OC)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 9-(3-methoxybenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves a multi-step process. One common method includes the Mannich-type condensation reaction, where 7-hydroxy-4-methylcoumarin, formaldehyde, and primary amines are reacted in water at elevated temperatures (80-90°C) . This reaction leads to the formation of the desired oxazinone derivative. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
9-(3-Methoxybenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: The compound’s unique structural features make it suitable for use in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 9-(3-methoxybenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with molecular targets and pathways. For instance, its anti-inflammatory activity is attributed to the inhibition of the NF-κB and MAPK signaling pathways, which play crucial roles in the regulation of inflammatory responses . The compound’s ability to modulate these pathways makes it a promising candidate for the development of new therapeutic agents.
Comparison with Similar Compounds
9-(3-Methoxybenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can be compared with other similar compounds, such as:
9-(2-Chlorophenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one: This compound also exhibits anti-inflammatory activity but differs in its substituent groups and specific biological activities.
2H-benzo[b][1,4]oxazin-3(4H)-one derivatives: These compounds have been studied for their antitumor activities and possess different structural features compared to the chromeno[8,7-e][1,3]oxazin derivatives.
The uniqueness of 9-(3-methoxybenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one lies in its specific substituent groups and the resulting biological activities, making it a valuable compound for further research and development.
Biological Activity
The compound 9-(3-methoxybenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is part of the chromeno[8,7-e][1,3]oxazin-2-one family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
The molecular formula for the compound is , and its molecular weight is approximately 313.38 g/mol. The structure includes a chromeno core fused with an oxazine ring, which contributes to its pharmacological properties.
Antimicrobial Activity
Research indicates that derivatives of chromeno[8,7-e][1,3]oxazin-2-one exhibit significant antimicrobial properties. A study highlighted that compounds within this class demonstrated activity against various Gram-positive and Gram-negative bacteria as well as fungi. The Minimum Inhibitory Concentration (MIC) values ranged from 6.25 to 100 μg/ml against tested microorganisms .
Anticancer Activity
Several studies have investigated the anticancer potential of similar compounds. For instance, derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specific pathways involved include the modulation of signaling cascades related to cancer progression .
Anti-inflammatory Effects
The anti-inflammatory properties of chromeno[8,7-e][1,3]oxazin-2-one derivatives have been documented. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory processes .
The biological activities of 9-(3-methoxybenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one are attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways related to inflammation and cancer.
- Receptor Binding : It may also bind to receptors that modulate cellular responses to external stimuli.
Study 1: Antimicrobial Efficacy
In a controlled study assessing antimicrobial efficacy, derivatives of chromeno[8,7-e][1,3]oxazin-2-one were tested against a panel of pathogens. Results indicated potent activity against Staphylococcus aureus and Escherichia coli, with a notable correlation between structural modifications and antimicrobial potency .
Study 2: Anticancer Activity
A recent investigation into the anticancer effects of similar compounds revealed that specific derivatives could reduce tumor growth in vitro and in vivo models. The study utilized breast cancer cell lines and demonstrated significant reductions in cell viability upon treatment with these compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
